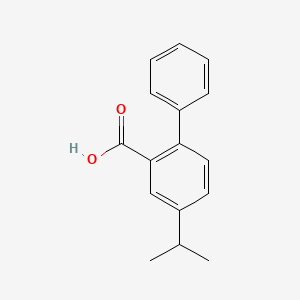

4-Isopropylbiphenyl-2-carboxylic acid

Description

Properties

IUPAC Name |

2-phenyl-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11(2)13-8-9-14(15(10-13)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYDNZLUIZHTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis and Material Science

One of the primary applications of 4-Isopropylbiphenyl-2-carboxylic acid is as a building block in organic synthesis. It serves as an intermediate in the production of high-performance polymers, particularly polyesters and aramid resins. These materials are known for their excellent thermal stability and mechanical properties, making them suitable for applications in aerospace, automotive, and electronics industries .

In medicinal chemistry, derivatives of biphenyl compounds, including this compound, have been investigated for their biological activities. Research indicates that biphenyl derivatives can exhibit anti-inflammatory properties and serve as non-steroidal anti-inflammatory drugs (NSAIDs) . The structural features of these compounds often correlate with their biological activity, making them potential candidates for drug development.

Case Study: Anti-inflammatory Activity

A study explored the synthesis of various biphenyl derivatives, including those based on this compound. The results indicated significant anti-inflammatory effects in vitro, suggesting potential therapeutic uses in treating conditions such as arthritis and other inflammatory disorders .

Environmental Applications

The compound has also been studied for its role in environmental applications, particularly as a component in the synthesis of biodegradable materials. The incorporation of biphenyl derivatives can enhance the degradation rates of plastics, contributing to efforts aimed at reducing environmental pollution caused by conventional plastics .

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including oxidation processes involving starting materials like 4,4'-diisopropylbiphenyl. Recent advancements have shown that using specific catalysts can improve yields and selectivity in the production of this compound .

Table 2: Synthesis Conditions

| Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Cobalt Catalyst | 180 °C, 15 kg/cm² pressure | Up to 95% |

| Manganese Catalyst | Varies | High selectivity observed |

Mechanism of Action

The mechanism by which 4-Isopropylbiphenyl-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

4-Biphenylcarboxylic Acid (CAS 92-92-2)

- Structure : Lacks the isopropyl group, with a carboxylic acid at the 2-position.

- Molecular Formula : C₁₃H₁₀O₂; Molecular Weight : 198.22 g/mol .

- Physical Properties : Melting point 220–225°C; crystalline, pale yellow solid .

- Hazards : Classified as Acute Toxicity Category 4 (oral) and Eye Irritation Category 2 (H319) .

Comparison :

The absence of the isopropyl group in 4-biphenylcarboxylic acid reduces steric hindrance and lipophilicity compared to 4-isopropylbiphenyl-2-carboxylic acid. This likely results in higher aqueous solubility but lower membrane permeability. The isopropyl derivative may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

2-(4-Isobutylphenyl)acrylic Acid

- Structure : Features an acrylic acid (α,β-unsaturated carbonyl) group and an isobutyl substituent at the 4-position.

- Molecular Formula : C₁₃H₁₆O₂; Molecular Weight : 204.27 g/mol .

- Key Differences: The acrylic acid group introduces conjugation, lowering the pKa compared to saturated carboxylic acids. The isobutyl group (vs.

Comparison :

The α,β-unsaturation in 2-(4-isobutylphenyl)acrylic acid may enhance reactivity in Michael addition or polymerization reactions, unlike the saturated carboxylic acid in the target compound. The isobutyl substituent could also impart greater steric bulk, influencing crystal packing and melting points .

2-(4-Isopropylbenzylidene)propanoic Acid

- Structure: A cinnamic acid derivative with an isopropyl group and a benzylidene-propanoyl chain.

- Relevance : Exhibits antibacterial, antifungal, and antitumor activities, as reported for cinnamic acid derivatives .

- Key Differences: The extended conjugation (benzylidene-propanoyl system) enables UV absorption and redox activity, which are absent in biphenylcarboxylic acids.

Comparison: The biphenyl core of this compound may offer superior rigidity for receptor binding compared to the flexible propanoyl chain in 2-(4-isopropylbenzylidene)propanoic acid. This structural difference could translate to distinct pharmacological profiles, such as improved selectivity in enzyme inhibition .

Pharmaceutical Impurities (e.g., Impurity E(EP))

- Structure : Contains a biphenylcarboxylic acid scaffold with additional heterocyclic substituents (e.g., benzimidazole).

- Relevance : Used as reference standards in quality control for drugs like antihypertensives .

In contrast, the isopropyl group in the target compound may prioritize hydrophobic interactions, making it more suitable for lipid-rich environments .

Data Table: Key Properties of Compared Compounds

Biological Activity

4-Isopropylbiphenyl-2-carboxylic acid, also known as 4'-isopropyl-[1,1'-biphenyl]-2-carboxylic acid (CAS: 84392-25-6), is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an isopropyl group and a carboxylic acid functional group. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C16H16O2

- Molecular Weight : 240.3 g/mol

- IUPAC Name : 4'-Isopropyl-[1,1'-biphenyl]-2-carboxylic acid

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the functionalization of biphenyl derivatives through various chemical reactions. Recent methodologies include:

- Oxidation Processes : Utilizing oxidizing agents to introduce carboxylic groups into biphenyl structures.

- Catalytic Methods : Employing palladium-catalyzed reactions to achieve selective substitutions on the biphenyl framework .

Antifungal Activity

Research has highlighted the antifungal properties of biphenyl derivatives, including this compound. Preliminary studies suggest that compounds with similar structures exhibit significant inhibition against various fungal strains. For instance, related compounds demonstrated inhibition rates exceeding 80% against pathogens such as Alternaria solani and Rhizoctonia solani .

Anti-inflammatory Effects

Biphenyl carboxylic acids have been investigated for their anti-inflammatory properties. The presence of the carboxylic acid group is thought to contribute to the modulation of inflammatory pathways, potentially impacting conditions such as arthritis and other inflammatory diseases.

Case Studies

- Case Study on Antifungal Efficacy :

- A study evaluated several biphenyl derivatives for their antifungal activity, revealing that structural modifications significantly influenced their efficacy. The results indicated that compounds with bulky substituents like isopropyl showed enhanced activity against fungal strains compared to their non-substituted counterparts .

- In Vitro Studies on Cytotoxicity :

- Another investigation assessed the cytotoxic effects of various biphenyl derivatives, including this compound, on cancer cell lines. The findings suggested that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Research Findings

Preparation Methods

General Synthetic Approach

The preparation of 4-isopropylbiphenyl-2-carboxylic acid typically involves the selective oxidation of 4,4'-diisopropylbiphenyl or related diisopropylbiphenyl intermediates. The process is a controlled aerobic oxidation using molecular oxygen in the presence of cobalt and manganese catalysts, often with a bromine compound as a promoter, in an aliphatic monocarboxylic acid solvent such as acetic acid.

Key steps include:

- Starting from biphenyl, propylene is reacted in the presence of a catalyst to form a mixture of diisopropylbiphenyl isomers.

- Through transalkylation and crystallization, the 4,4'-diisopropylbiphenyl is isolated with high purity.

- Oxidation of 4,4'-diisopropylbiphenyl with molecular oxygen yields oxidation intermediates, including this compound, before further oxidation to biphenyl dicarboxylic acids.

Oxidation Reaction Conditions and Catalysts

The oxidation step is critical for producing this compound. The reaction parameters are optimized to maximize yield and selectivity:

- Catalysts: Cobalt acetate tetrahydrate and manganese acetate tetrahydrate are commonly used. Bromine compounds (e.g., ammonium bromide) act as promoters to accelerate oxidation and reduce unreacted starting material.

- Solvent: Acetic acid is preferred, often comprising at least 50 wt% of the solvent system. Water, aldehydes (e.g., paraformaldehyde), or ketones (e.g., methyl ethyl ketone) may be added in limited amounts to adjust reaction medium properties.

- Temperature: Typically 100–240 °C, with 180 °C being common for industrial-scale reactions.

- Pressure: Oxygen partial pressure ranges from 0.1 to 8 kg/cm² absolute, with total system pressure up to 30 kg/cm² gauge to maintain the solvent in liquid phase.

- Feeding rate: 4,4'-diisopropylbiphenyl is fed at 0.01–1.5 gram moles per hour per kilogram of catalyst and solvent.

Experimental Data and Yield Analysis

A series of experiments demonstrate the influence of catalyst composition and reaction time on the yield and selectivity for this compound and related products.

| Experiment No. | Co(OAc)₂·4H₂O (g) | Mn(OAc)₂·4H₂O (g) | NH₄Br (g) | Reaction Time (hr) | Filter Cake Weight (g) | Unreacted Starting Material (mol %) | 4-Isopropylbiphenyl-4-carboxylic acid (mol %) | Biphenyl-4,4'-dicarboxylic acid (mol %) |

|---|---|---|---|---|---|---|---|---|

| 1 | 0.5 | 1.0 | 0 | 2.5 | 5.68 | 0.6 | 40.0 | 29.4 |

| 2 | 15.4 | 0 | 0 | 2.5 | 7.67 | 0 | 15.9 | 33.0 |

| 3 | 5.0 | 15.0 | 0 | 2.5 | 3.0 | 24.3 | 65.7 | 6.4 |

| 4 | 0.5 | 1.0 | 0.05 | 2.0 | 5.73 | 0 | - | 35.8 |

| 5 | 6.4 | 18.9 | 1.0 | 2.0 | 6.65 | 0 | - | 32.5 |

Note: BPMC = 4'-isopropylbiphenyl-4-carboxylic acid; BPDC = biphenyl-4,4'-dicarboxylic acid.

- The data show that increasing cobalt and manganese catalyst amounts and adding ammonium bromide improves conversion and selectivity.

- Unreacted starting material is minimized with bromine compound addition.

- The intermediate 4-isopropylbiphenyl-4-carboxylic acid forms significantly before further oxidation to the dicarboxylic acid.

- Reaction times of 2 to 2.5 hours at 180 °C and 15 kg/cm² pressure are typical.

Industrial Scale Preparation Example

In a 5-liter titanium autoclave:

- 2,380 g glacial acetic acid, 12 g cobalt acetate tetrahydrate, and 24 g manganese acetate tetrahydrate are charged.

- Air is introduced at 190 °C and 15 kg/cm² gauge pressure at 600 L/h.

- 238 g 4,4'-diisopropylbiphenyl is fed over 3 hours.

- After feeding, air is maintained for 2 more hours.

- The resulting mixture is cooled, filtered, and washed with hot acetic acid and water.

- Yield: 190 g crude biphenyl-4,4'-dicarboxylic acid with 93.6% purity (73.5% yield).

- 36 g of 4'-isopropylbiphenyl-4-carboxylic acid remains in filtrate and washings.

This demonstrates the practical feasibility of the method and the presence of this compound as a significant intermediate.

Advantages and Challenges

- Use of molecular oxygen as oxidant is environmentally benign.

- Cobalt and manganese catalysts are effective and relatively inexpensive.

- Acetic acid solvent is common and manageable industrially.

- The method allows for high purity isolation of intermediates and final products.

- The process minimizes carbon loss during oxidation.

- Control of reaction conditions is critical to avoid over-oxidation or incomplete reaction.

- Bromine compounds must be carefully handled due to corrosiveness.

- Purification steps are necessary to separate mono-carboxylated intermediates from dicarboxylic acids.

- The reaction requires pressurized equipment resistant to acetic acid and bromine.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 4,4'-diisopropylbiphenyl | Obtained by propylene alkylation and crystallization |

| Catalyst | Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O | 0.001–0.2 gram atoms metal per 100 g solvent |

| Bromine Compound | NH₄Br or other bromine ion sources | 1×10⁻⁴ to 4×10⁻² atoms bromine per gram catalyst |

| Solvent | Acetic acid (≥50 wt%) | May contain ≤30 wt% water, ≤10 wt% aldehyde/ketone |

| Temperature | 100–240 °C | 180 °C typical industrial condition |

| Pressure | Oxygen partial pressure 0.1–8 kg/cm² abs | Total pressure up to 30 kg/cm² gauge |

| Reaction Time | 2–2.5 hours | Dependent on catalyst loading and feed rate |

| Feeding Rate of Starting Material | 0.01–1.5 gram moles/hr/kg catalyst+solvent | Controls oxidation rate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isopropylbiphenyl-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For analogous biphenylcarboxylic acids, palladium or copper catalysts in solvents like DMF or toluene are used under reflux conditions . Optimization requires adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity, and reaction time. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm, as described in chromatographic methods for related compounds .

Q. How can the physical properties (e.g., melting point, solubility) of this compound be experimentally determined?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare against literature values for structurally similar compounds (e.g., biphenylcarboxylic acids melt at 220–225°C) .

- Solubility : Conduct saturation solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis spectroscopy at λmax ~260 nm .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for chemical permeation), lab coats, and safety goggles. Use P95 respirators for dust control .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow. Avoid skin contact; wash immediately with soap and water if exposed .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., conflicting melting points) for biphenylcarboxylic acid derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Purity Analysis : Perform HPLC with a C18 column (Ascentis® Express Fused-Core®) and UV detection to rule out impurities affecting thermal properties .

- Crystallinity Assessment : Use X-ray diffraction (XRD) to identify polymorphic variations that may explain discrepancies .

Q. What analytical strategies are recommended to characterize degradation products of this compound under stressed conditions?

- Methodological Answer : Subject the compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress (40–80°C). Analyze degradation products via:

- LC-MS/MS : Electrospray ionization (ESI) in negative ion mode, scanning m/z 150–600.

- GC-MS : Derivatize polar degradation products with BSTFA/TMCS for volatility .

- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity .

Q. How can the reaction mechanism of this compound synthesis be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon migration during cyclization.

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or NMR spectroscopy .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Biodegradation : Use OECD 301F respirometry to measure biological oxygen demand over 28 days.

- Soil Mobility : Perform column leaching experiments with HPLC-UV quantification of compound distribution .

Data Gaps and Mitigation Strategies

- Toxicology : No acute toxicity data are available. Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .

- Ecological Fate : Address data gaps using quantitative structure-activity relationship (QSAR) models like EPI Suite to predict log Kow and biodegradation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.